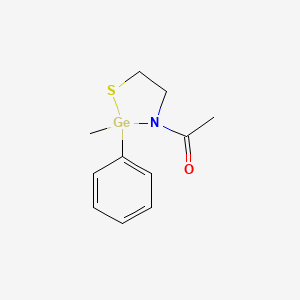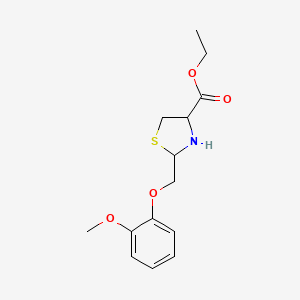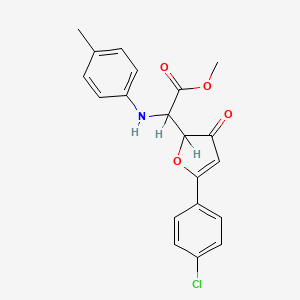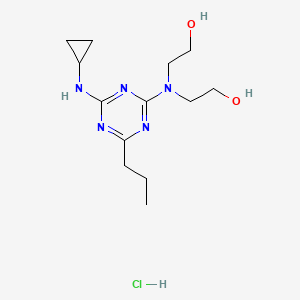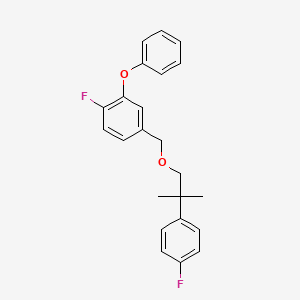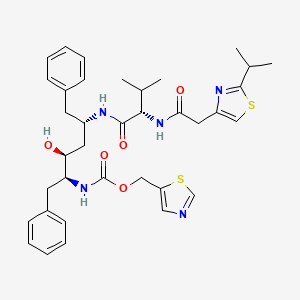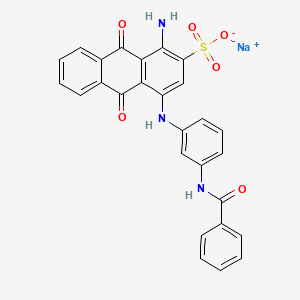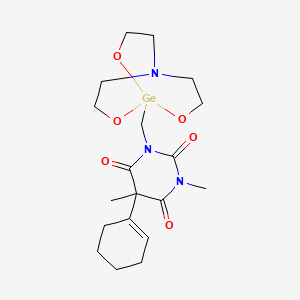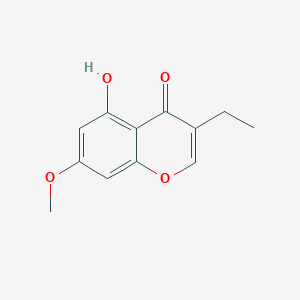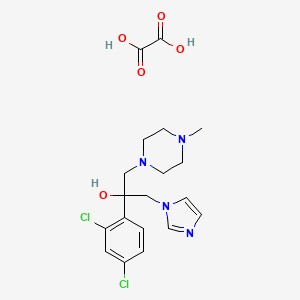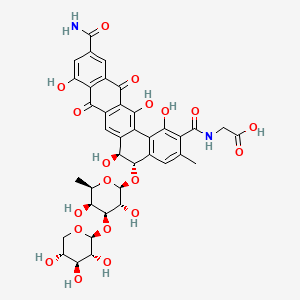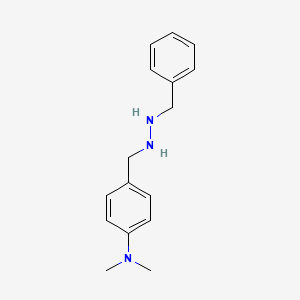
alpha-(2-Benzylhydrazino)N,N-dimethyl-p-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0916495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRN 0916495 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to obtain BRN 0916495. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In an industrial setting, the production of BRN 0916495 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: BRN 0916495 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving BRN 0916495 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride. The conditions, such as temperature and pH, are optimized to achieve the desired reaction.
Major Products Formed: The major products formed from the reactions of BRN 0916495 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with new ones. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
BRN 0916495 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, BRN 0916495 is studied for its potential effects on cellular processes and its use as a tool for probing biological pathways. In medicine, the compound is investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, BRN 0916495 is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 0916495 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
BRN 0916495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications or effects. For example, compounds with similar functional groups may undergo similar reactions but produce different products or have different biological activities. Comparing BRN 0916495 with these compounds helps to understand its distinct advantages and potential limitations.
List of Similar Compounds:- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine
- Propyl ethanoate
Conclusion
BRN 0916495 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it valuable for research and industrial applications
Properties
CAS No. |
102396-00-9 |
|---|---|
Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
4-[(2-benzylhydrazinyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H21N3/c1-19(2)16-10-8-15(9-11-16)13-18-17-12-14-6-4-3-5-7-14/h3-11,17-18H,12-13H2,1-2H3 |
InChI Key |
WAXKMWGQPQLHKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
